molecular formula C10H9NO4 B1371784 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 861338-27-4

4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No. B1371784
M. Wt: 207.18 g/mol
InChI Key: YAECFAFQQDKRKF-UHFFFAOYSA-N
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Description

“4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” is a chemical compound with the molecular formula C10H9NO4 . It is also known as “Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” and has a molecular weight of 207.19 . It is typically stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of 3,4-dihydro-4-oxo-2H-1,4-benzoxazine-carboxylic acids, which includes “4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid”, is achieved through the condensation of salicylamide with various aldehydes and ketones . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The InChI code for “4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters which were prepared by condensation of salicylamide with various aldehydes and ketones . The use of certain aromatic aldehydes and ketones co .


Physical And Chemical Properties Analysis

“4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” is a solid substance . It has a molecular weight of 207.19 . It is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various derivatives, including 2-Oxo-3-ethoxycarbonylmethylenepiperazine and its 6-methyl derivative. These derivatives are synthesized using reactions with diethyl acetylenedicarboxylate and amines, and hydrolyzed to yield compounds like pyruvic acid and carbon dioxide, indicating their potential in chemical synthesis and understanding reaction mechanisms (Iwanami et al., 1964).
  • Research has documented the synthesis of various 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, achieved through the hydrogen carbonate hydrolysis of their corresponding esters. This process is significant for understanding the chemical reactions and properties of benzoxazine derivatives (Fitton & Ward, 1971).

Antibacterial Applications

  • Studies have shown the synthesized derivatives of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid to exhibit antibacterial activity against various strains like E. coli, Staphylococcus aureus, and others. This highlights its potential application in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Pharmaceutical Research

  • The compound and its derivatives have been explored in the pharmaceutical field, particularly in the synthesis of novel antibacterial agents. For instance, analogs like DL-8280 have shown potent activity against various pathogens, indicating its significance in drug development and infection control (Hayakawa, Hiramitsu, & Tanaka, 1984).

Catalysis and Reaction Studies

  • The compound has been used in studies involving catalysis and reaction mechanisms. For example, the reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols as catalysts has been analyzed, providing insights into catalytic processes and materials science (Dunkers & Ishida, 1999).

Safety And Hazards

The safety information for “4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

4-methyl-3-oxo-1,4-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-7-4-6(10(13)14)2-3-8(7)15-5-9(11)12/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECFAFQQDKRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639847
Record name 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

CAS RN

861338-27-4
Record name 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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